molecular formula C27H32O6 B1197367 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- CAS No. 25495-42-5

3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-

Cat. No.: B1197367
CAS No.: 25495-42-5
M. Wt: 452.5 g/mol
InChI Key: PSLJWFDKICJBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- is a complex organic compound classified as a steroid lactone . This compound is notable for its intricate structure and diverse functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying steroid lactones and their reactivity. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a steroid lactone, it may bind to steroid receptors and modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Properties

CAS No.

25495-42-5

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

(5-acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate

InChI

InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3

InChI Key

PSLJWFDKICJBAP-UHFFFAOYSA-N

SMILES

CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
Reactant of Route 2
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
Reactant of Route 3
Reactant of Route 3
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
Reactant of Route 4
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
Reactant of Route 5
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
Reactant of Route 6
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-

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